![molecular formula C6H13NO2S B1373874 4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1461707-16-3](/img/structure/B1373874.png)
4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide
Overview
Description
Molecular Structure Analysis
The molecular formula of AMTT is C6H13NO2S. Unfortunately, the search results do not provide more detailed information about its molecular structure.Physical And Chemical Properties Analysis
AMTT is a solid at room temperature . It has unique physical and chemical properties that have made it significant in various fields of research and application.Scientific Research Applications
Cystinyl Aminopeptidase Inhibition
In silico screening has revealed that 4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide derivatives have a strong probability of inhibiting cystinyl aminopeptidase, an enzyme involved in various physiological processes. This inhibition could have therapeutic applications in diseases where the enzyme plays a role .
Synthesis of Heterocyclic Systems
The compound serves as a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. These systems have a wide range of applications in medicinal chemistry, including the development of drugs with various pharmacological activities .
Research Tool in Sulfone Chemistry
4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide is used in research as a key intermediate in sulfone chemistry. It is involved in the synthesis of cyclic sulfones, which are important in various chemical reactions and potential drug designs .
properties
IUPAC Name |
4-methyl-1,1-dioxothian-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(7)2-4-10(8,9)5-3-6/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFWRDOVBBANOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide | |
CAS RN |
1461707-16-3 | |
Record name | 4-amino-4-methyl-1lambda6-thiane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis described in this research?
A1: The researchers developed a practical and scalable protocol for synthesizing 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide (3) and related 4,4-disubstituted cyclic sulfone derivatives. [] This is significant because it starts with commercially available and inexpensive materials, potentially making these compounds more accessible for future research and development in medicinal chemistry. []
Q2: What is the significance of 4,4-disubstituted cyclic sulfones for medicinal chemistry?
A2: While the abstract doesn't delve into specific applications, it highlights that 4,4-disubstituted cyclic sulfones, including the synthesized compound, are valuable structural motifs for drug discovery. [] This suggests they may possess desirable properties for interacting with biological targets or offer versatility in designing new drug candidates.
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